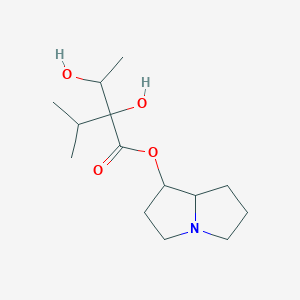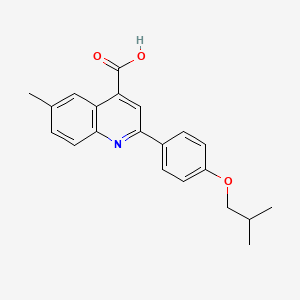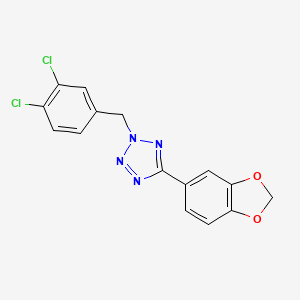
hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate, also known as HPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HPPB is a derivative of the natural product pyrrolizidine alkaloid, which is known for its biological activities.
Mecanismo De Acción
The mechanism of action of hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate is not well understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in vitro. In vivo, hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate has been shown to reduce inflammation in a mouse model of colitis. In addition, hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate has been shown to induce apoptosis in colon cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate in lab experiments is its unique chemical structure, which allows for the synthesis of new materials and the development of new drugs. However, one limitation of using hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate is its low yield, which can make it difficult to obtain large quantities of the compound for experiments.
Direcciones Futuras
There are several future directions for the study of hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate. One direction is the development of new drugs based on the chemical structure of hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate for the treatment of inflammatory diseases and cancer. Another direction is the study of hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate as a potential biopesticide for use in agriculture. Finally, the study of hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate as a building block for the synthesis of new materials is an area of interest in material science.
Conclusion
In conclusion, hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. Its unique chemical structure and biological activities make it an interesting compound for further study. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate have been discussed in this paper.
Métodos De Síntesis
The synthesis of hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate involves the reaction of 2,3-dihydroxy-2-isopropylbutanoic acid with hexahydro-1H-pyrrolizine-1-carboxylic acid, which is a derivative of pyrrolizidine alkaloid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and the product is purified by column chromatography. The yield of hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate is typically around 50%.
Aplicaciones Científicas De Investigación
Hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential drug candidate for the treatment of inflammatory bowel disease and colon cancer. In agriculture, hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate has been studied as a potential biopesticide due to its insecticidal properties. In material science, hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate has been studied as a potential building block for the synthesis of new materials due to its unique chemical structure.
Propiedades
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-9(2)14(18,10(3)16)13(17)19-12-6-8-15-7-4-5-11(12)15/h9-12,16,18H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQIGMSZSFQWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OC1CCN2C1CCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B6033416.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B6033418.png)
![1-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6033423.png)


![2-[4-(2,5-difluorobenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6033456.png)
![2-[(4-methoxyphenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6033469.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-methyl-1H-indol-1-yl)ethyl]acetamide](/img/structure/B6033480.png)

![N-[5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6033482.png)
methanone](/img/structure/B6033499.png)
![1-(2-fluorobenzyl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinamine](/img/structure/B6033505.png)
![N-(4-fluorophenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B6033510.png)
![1-(2,3-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6033520.png)